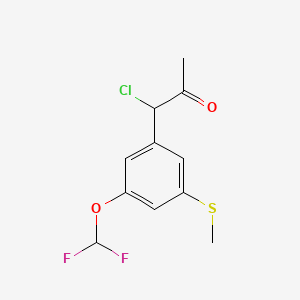
3-(2-Hydroxycyclohexyl)-6-(2-methoxyphenyl)pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Hydroxycyclohexyl)-6-(2-methoxyphenyl)pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the pyrimidinone class This compound is characterized by the presence of a hydroxycyclohexyl group and a methoxyphenyl group attached to a pyrimidinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxycyclohexyl)-6-(2-methoxyphenyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a condensation reaction between a suitable diketone and an amidine derivative under acidic or basic conditions.
Introduction of the Hydroxycyclohexyl Group: The hydroxycyclohexyl group can be introduced via a nucleophilic substitution reaction, where a cyclohexyl halide reacts with a hydroxyl group in the presence of a base.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through an electrophilic aromatic substitution reaction, where a methoxybenzene derivative reacts with the pyrimidinone core in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-(2-Hydroxycyclohexyl)-6-(2-methoxyphenyl)pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The pyrimidinone core can be reduced to a dihydropyrimidine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or catalyst
Major Products Formed
Oxidation: Formation of a ketone derivative
Reduction: Formation of a dihydropyrimidine derivative
Substitution: Formation of various substituted pyrimidinone derivatives
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(2-Hydroxycyclohexyl)-6-(2-methoxyphenyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The hydroxycyclohexyl and methoxyphenyl groups may contribute to its binding affinity and selectivity towards certain enzymes or receptors. The pyrimidinone core can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
3-(2-Hydroxycyclohexyl)-6-phenylpyrimidin-4(3H)-one: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
3-(2-Hydroxycyclohexyl)-6-(4-methoxyphenyl)pyrimidin-4(3H)-one: Has a methoxy group at a different position on the phenyl ring, potentially altering its properties.
3-(2-Hydroxycyclohexyl)-6-(2-chlorophenyl)pyrimidin-4(3H)-one: Contains a chloro group instead of a methoxy group, which can influence its reactivity and interactions.
Uniqueness
3-(2-Hydroxycyclohexyl)-6-(2-methoxyphenyl)pyrimidin-4(3H)-one is unique due to the specific combination of functional groups and their positions on the pyrimidinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
CAS番号 |
2007909-07-9 |
|---|---|
分子式 |
C17H20N2O3 |
分子量 |
300.35 g/mol |
IUPAC名 |
3-(2-hydroxycyclohexyl)-6-(2-methoxyphenyl)pyrimidin-4-one |
InChI |
InChI=1S/C17H20N2O3/c1-22-16-9-5-2-6-12(16)13-10-17(21)19(11-18-13)14-7-3-4-8-15(14)20/h2,5-6,9-11,14-15,20H,3-4,7-8H2,1H3 |
InChIキー |
GKKQITGMTCVWCV-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1C2=CC(=O)N(C=N2)C3CCCCC3O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


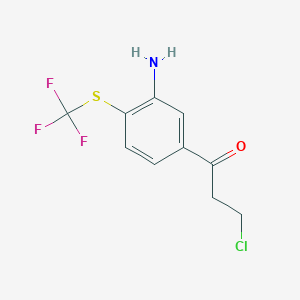
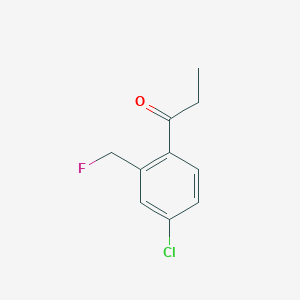
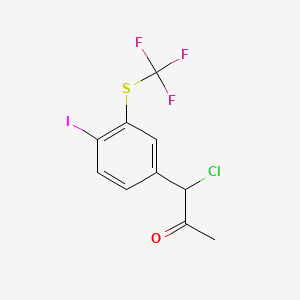



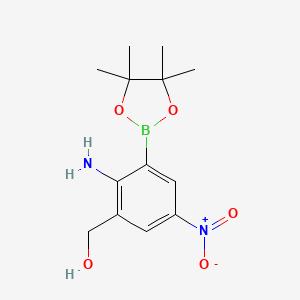
![1-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)ethan-1-OL](/img/structure/B14050459.png)
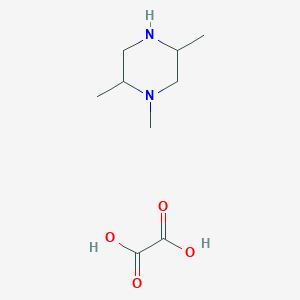
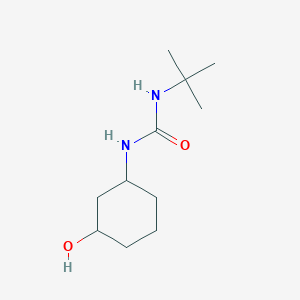
![6,6-Dimethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole](/img/structure/B14050487.png)

![2-[[2-[acetyl(methyl)amino]-3-methylpentanoyl]amino]-N-[3-hydroxy-1-[[4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]-3-methylpentanamide](/img/structure/B14050495.png)
